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Compound of Interest

Compound Name: 3-Chlorobenzoate

Cat. No.: B1228886

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analysis of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectra of 3-chlorobenzoic acid. It includes tabulated spectral data with
assignments, a comprehensive experimental protocol for sample preparation and data
acquisition, and a visual representation of the spectral assignments. This information is crucial
for the structural verification and quality control of 3-chlorobenzoic acid in research and
development settings.

Spectral Data and Interpretation

The 'H and 3C NMR spectra of 3-chlorobenzoic acid were acquired in deuterated dimethyl
sulfoxide (DMSO-ds). The chemical shifts (0) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

'H NMR Spectral Data

The *H NMR spectrum exhibits a highly deshielded singlet corresponding to the carboxylic acid
proton and a complex pattern in the aromatic region for the four benzene ring protons.

Table 1: *H NMR Data for 3-Chlorobenzoic Acid (400 MHz, DMSO-de)
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
13.34 Singlet (broad) - 1H COOH
7.79 Multiplet - 2H H-2, H-6
7.70 Multiplet - 1H H-4
7.55 Triplet 8.08 Hz 1H H-5

Data sourced from: ChemicalBook, Royal Society of Chemistry.[1][2]
Interpretation:
e The broad singlet at 13.34 ppm is characteristic of a carboxylic acid proton.

e The aromatic region shows four protons. The triplet at 7.55 ppm is assigned to H-5, which is
coupled to H-4 and H-6.

e The multiplet at 7.79 ppm, integrating to two protons, is assigned to H-2 and H-6, which are
in closer proximity to the electron-withdrawing carboxylic acid and chloro groups.

The remaining multiplet at 7.70 ppm is assigned to H-4.

13C NMR Spectral Data

The proton-decoupled 3C NMR spectrum shows seven distinct carbon signals, corresponding
to the seven carbon atoms in the molecule.

Table 2: 3C NMR Data for 3-Chlorobenzoic Acid (100 MHz, DMSO-ds)
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Chemical Shift (8) ppm Assignment
166.54 C=0

133.82 C-3

133.37 C-6

133.15 C-1

131.30 C-5

129.30 C-2

128.37 C-4

Data sourced from: ChemicalBook, Royal Society of Chemistry.[1][2]
Interpretation:
e The signal at 166.54 ppm is assigned to the carbonyl carbon of the carboxylic acid group.

e The signal at 133.82 ppm corresponds to the carbon atom directly attached to the chlorine
(C-3).

o The other quaternary carbon, C-1, attached to the carboxylic acid group, resonates at 133.15
ppm.

e The remaining four signals correspond to the protonated aromatic carbons (C-2, C-4, C-5,
and C-6).

Experimental Protocols

This section outlines the standard procedure for the preparation and NMR analysis of a 3-
chlorobenzoic acid sample.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[3][4][5][6]
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e Weighing: Accurately weigh 5-25 mg of 3-chlorobenzoic acid for *H NMR (or 50-100 mg for
13C NMR) into a clean, dry vial.[3][4]

 Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-ds) to the vial.
[3]

e Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If
necessary, use a sonicator for a short period.

o Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any
particulates, transfer the solution into a clean, dry 5 mm NMR tube.[3][7]

e Capping: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a
lint-free tissue before inserting it into the spectrometer.

NMR Data Acquisition

The following are typical parameters for acquiring *H and 3C NMR spectra on a 400 MHz
spectrometer.[8][9]

IH NMR Spectrum Acquisition:

e Spectrometer: 400 MHz NMR Spectrometer

e Solvent: DMSO-ds

e Lock: Deuterium signal from the solvent.

o Shimming: Optimize the magnetic field homogeneity using the lock signal.
e Pulse Angle: 30-45°

e Spectral Width: -2 to 15 ppm

e Acquisition Time: 2-4 seconds

o Relaxation Delay: 1-5 seconds

e Number of Scans: 8-16 scans
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13C NMR Spectrum Acquisition:

Experiment Type: Proton-decoupled 3C experiment

Spectral Width: 0 to 220 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
e Phase the spectrum to ensure all peaks are in positive absorptive mode.
» Perform baseline correction to obtain a flat baseline.

» Calibrate the spectrum using the residual solvent peak (DMSO-des at ~2.50 ppm for *H and
~39.52 ppm for 13C) or an internal standard like TMS (0 ppm).

« Integrate all peaks in the *H spectrum.

Visualization of Spectral Assignments

The following diagram illustrates the correlation between the chemical structure of 3-
chlorobenzoic acid and its corresponding NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3-chlorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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